

# PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

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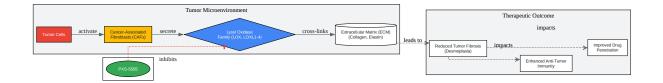
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial design for **PXS-5505** in solid tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former standard-of-care treatments. **PXS-5505** is a first-in-class, oral, small-molecule inhibitor of all lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic tumor microenvironment.[1][2] By targeting tumor fibrosis, **PXS-5505** aims to enhance the efficacy of combination therapies.[1][2]

## **Mechanism of Action: Targeting the Fibrotic Stroma**

**PXS-5505** irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-4).[1] These copper-dependent enzymes are critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting all LOX family members, **PXS-5505** aims to disrupt this fibrotic scaffolding, thereby increasing the accessibility of tumors to concomitant cancer therapies and potentially reversing the immunosuppressive environment.





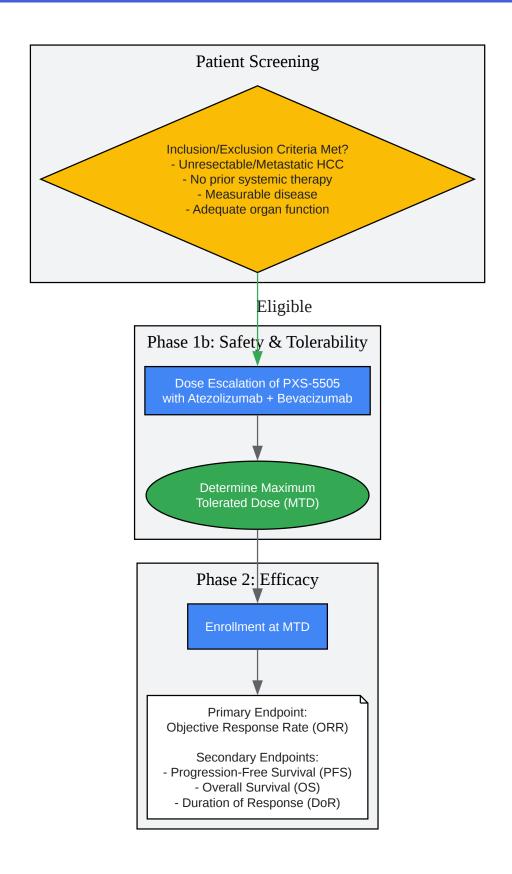
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PXS-5505 Mechanism of Action in the Tumor Microenvironment.

# Clinical Trial Design: PXS-5505 in Unresectable Hepatocellular Carcinoma

The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of **PXS-5505** in combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).





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Workflow of the PXS-5505 NCT05109052 Clinical Trial.



## **Comparative Analysis of Clinical Trial Designs**

The following tables provide a comparative overview of the **PXS-5505** clinical trial alongside pivotal trials for the current and a former standard of care in unresectable HCC.

**Table 1: Trial Design and Patient Population** 

| Feature            | PXS-5505 + Atezolizumab/Beva cizumab (NCT05109052)   | Atezolizumab +<br>Bevacizumab<br>(IMbrave150)   | Sorafenib (SHARP)                                 |
|--------------------|--|---|---|
| Phase              | Phase 1b/2   | Phase 3   | Phase 3   |
| Primary Indication | Unresectable or<br>Metastatic<br>Hepatocellular<br>Carcinoma   | Unresectable<br>Hepatocellular<br>Carcinoma     | Advanced<br>Hepatocellular<br>Carcinoma           |
| Line of Therapy    | First-line   | First-line                                      | First-line  |
| Patient Population | Systemic therapy-<br>naïve, unresectable or<br>metastatic HCC. Prior<br>locoregional therapies<br>allowed. | No prior systemic therapy for unresectable HCC. | No prior systemic<br>therapy for advanced<br>HCC. |
| Control Arm        | Historical standard of care (Atezolizumab + Bevacizumab)   | Sorafenib                                       | Placebo   |

**Table 2: Interventions and Endpoints** 



| Feature                  | PXS-5505 +<br>Atezolizumab/Beva<br>cizumab<br>(NCT05109052)   | Atezolizumab +<br>Bevacizumab<br>(IMbrave150)                    | Sorafenib (SHARP)  |
|--------------------------|---|--|--|
| Investigational Arm      | PXS-5505 (dose<br>escalation) +<br>Atezolizumab (1200<br>mg q3w) +<br>Bevacizumab (15<br>mg/kg q3w) | Atezolizumab (1200<br>mg q3w) +<br>Bevacizumab (15<br>mg/kg q3w) | Sorafenib (400 mg<br>BID)  |
| Primary Endpoint(s)      | Phase 1b: Maximum Tolerated Dose (MTD) of PXS-5505. Phase 2: Objective Response Rate (ORR).         | Overall Survival (OS)<br>and Progression-Free<br>Survival (PFS)  | Overall Survival (OS)<br>and Time to<br>Symptomatic<br>Progression |
| Secondary<br>Endpoint(s) | ORR, PFS, OS, Duration of Response (DoR)  | ORR, DoR, Time to<br>Progression (TTP)                           | Time to Progression<br>(TTP)                                       |

**Table 3: Efficacy Outcomes from Pivotal Trials** 

| Outcome                                   | Atezolizumab +<br>Bevacizumab (IMbrave150) | Sorafenib (SHARP) |
|---|--|-------------------|
| Median Overall Survival (OS)              | 19.2 months                                | 10.7 months       |
| Median Progression-Free<br>Survival (PFS) | 6.8 months                                 | 5.5 months (TTP)  |
| Objective Response Rate (ORR)             | 27.3%                                      | 2%                |

# **Experimental Protocols from Preclinical Studies**



The rationale for the clinical development of **PXS-5505** in solid tumors is supported by robust preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy of chemotherapy.

# Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model (as published in Nature Cancer)

- Animal Model: Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.
- Treatment Groups:
  - Vehicle control
  - Gemcitabine alone (standard-of-care chemotherapy)
  - PXS-5505 alone
  - PXS-5505 in combination with gemcitabine
- Methodology:
  - Tumor development was monitored by ultrasound imaging.
  - Once tumors reached a predetermined size, mice were randomized into treatment groups.
  - PXS-5505 was administered daily via oral gavage.
  - Gemcitabine was administered intraperitoneally according to a standard dosing schedule.
  - Tumor growth was monitored throughout the study.
  - At the study endpoint, tumors were harvested for analysis.
- Key Analyses:
  - Tumor Fibrosis: Picrosirius red staining and Second Harmonic Generation (SHG) imaging were used to quantify collagen deposition and organization.



- Tumor Stiffness: Atomic Force Microscopy (AFM) was employed to measure the mechanical stiffness of tumor tissue.
- Metastasis: Lungs and livers were harvested to assess the presence and number of metastatic lesions.
- Survival: Kaplan-Meier survival analysis was performed to compare the different treatment groups.

### **Cholangiocarcinoma (CCA) Orthotopic Mouse Model**

- Animal Model: Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA)
   established by orthotopic injection of a murine iCCA cell line.
- Treatment Groups:
  - Vehicle control
  - FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone
  - PXS-5505 alone
  - PXS-5505 in combination with FOLFOX
- Methodology:
  - Murine iCCA cells were surgically implanted into the liver of mice.
  - Tumor establishment was confirmed via imaging.
  - Mice were then randomized to the four treatment arms.
  - PXS-5505 was administered daily by oral gavage.
  - FOLFOX was administered intravenously on a cyclical schedule.
  - Tumor growth and animal survival were monitored.
- Key Analyses:



- Chemotherapeutic Penetration: High-performance liquid chromatography-mass spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic agents within the tumor tissue.
- Tumor Vasculature: Immunohistochemistry (IHC) for CD31 was performed to assess blood vessel density and patency.
- Immune Cell Infiltration: Flow cytometry and IHC were used to characterize the infiltration of various immune cell populations (e.g., T cells, macrophages) into the tumor microenvironment.
- Apoptosis: Cleaved caspase-3 staining was used to quantify chemotherapy-induced cancer cell death.

### Conclusion

**PXS-5505** represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of the NCT05109052 clinical trial, which combines **PXS-5505** with atezolizumab and bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The comparison with pivotal trials of established therapies for unresectable HCC highlights the potential for this combination to further improve patient outcomes in a challenging disease setting. The ongoing trial will be critical in determining the clinical benefit of this innovative approach.

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 To cite this document: BenchChem. [PXS-5505 in Solid Tumors: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182187#pxs-5505-clinical-trial-design-for-solid-tumors]

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